![molecular formula C15H11ClN2O2S B2608146 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 380455-22-1](/img/structure/B2608146.png)
3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article presents a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a cyclopentane ring fused with thieno and pyrimidine structures, which contributes to its unique chemical properties and potential biological activities.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that compounds similar to this compound showed cytotoxicity against various cancer cell lines. The IC50 values ranged from 14.5 to 17.8 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The compound is believed to exert its effects through inhibition of key signaling pathways involved in cell proliferation and survival. For example, it may inhibit the EGFR pathway, which is critical in many cancers .
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory pathways:
- Enzyme Interaction Studies : Preliminary research suggests that it may interact with cyclooxygenase (COX) enzymes involved in inflammation . Such interactions are crucial for developing anti-inflammatory therapies.
Case Study 1: LHRH Receptor Antagonism
In a related study involving thieno[2,3-d]pyrimidine derivatives:
- Compound Tested : A derivative exhibited high binding affinity for the human luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value of 0.06 nM . This suggests that structural modifications in thieno[2,3-d]pyrimidines can lead to potent antagonists useful in treating hormone-dependent cancers .
Case Study 2: Cytotoxicity Profiles
A comparative study assessed the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 14.5 |
Compound B | HCT-116 | 25.0 |
Compound C | PC-3 | 57.0 |
The results indicated that while some derivatives were effective against multiple cancer lines, others displayed selective cytotoxicity profiles suggesting potential for targeted therapies .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is influenced by their molecular structure:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Neurological Applications
The compound has also been investigated for its potential as a selective and potent antagonist for the human neurokinin-3 receptor (NK3R). This receptor is implicated in various neurological disorders and targeting it could lead to novel treatments for conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has been achieved through various methodologies. Recent advancements include high-pressure assisted synthetic approaches that enhance yield and reduce reaction times. The use of ammonium acetate-mediated cyclocondensation reactions has shown promise in producing this compound efficiently .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized derivatives demonstrated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Neurological Impact
In another study focusing on NK3R antagonism, researchers found that modifications to the cyclopenta-thieno-pyrimidine structure could enhance receptor selectivity and potency. This opens avenues for developing new treatments for neuropsychiatric disorders .
Comparative Analysis Table
Eigenschaften
IUPAC Name |
11-(3-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-8-3-1-4-9(7-8)18-14(19)12-10-5-2-6-11(10)21-13(12)17-15(18)20/h1,3-4,7H,2,5-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKALEGGTSSRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.